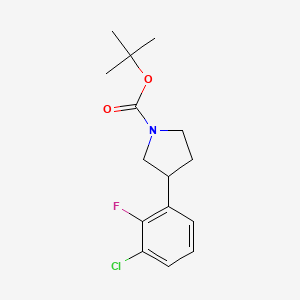
1-Boc-3-(3-chloro-2-fluorophenyl)pyrrolidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Boc-3-(3-chloro-2-fluorophenyl)pyrrolidine is a chemical compound with the molecular formula C15H19ClFNO2 and a molecular weight of 299.77 g/mol . This compound features a pyrrolidine ring substituted with a 3-chloro-2-fluorophenyl group and a tert-butoxycarbonyl (Boc) protecting group. Pyrrolidine derivatives are widely used in medicinal chemistry due to their biological activity and ability to interact with various molecular targets .
Vorbereitungsmethoden
The synthesis of 1-Boc-3-(3-chloro-2-fluorophenyl)pyrrolidine typically involves the following steps:
Formation of the Pyrrolidine Ring: The pyrrolidine ring can be constructed from different cyclic or acyclic precursors.
Introduction of Substituents: The 3-chloro-2-fluorophenyl group can be introduced through a Suzuki–Miyaura coupling reaction, which involves the use of boron reagents and palladium catalysts under mild and functional group tolerant conditions.
Protection with Boc Group: The final step involves the protection of the nitrogen atom with a tert-butoxycarbonyl (Boc) group to yield the desired compound.
Analyse Chemischer Reaktionen
1-Boc-3-(3-chloro-2-fluorophenyl)pyrrolidine undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the chloro group can be replaced by other nucleophiles under appropriate conditions.
Oxidation and Reduction: The pyrrolidine ring can undergo oxidation and reduction reactions, leading to the formation of different derivatives.
Deprotection: The Boc protecting group can be removed under acidic conditions to yield the free amine.
Wissenschaftliche Forschungsanwendungen
1-Boc-3-(3-chloro-2-fluorophenyl)pyrrolidine has several applications in scientific research:
Medicinal Chemistry: The compound is used as a building block for the synthesis of bioactive molecules with potential therapeutic applications.
Chemical Biology: It serves as a tool for studying the structure-activity relationships of pyrrolidine derivatives and their interactions with biological targets.
Industrial Applications: The compound is used in the development of new materials and catalysts for various industrial processes.
Wirkmechanismus
The mechanism of action of 1-Boc-3-(3-chloro-2-fluorophenyl)pyrrolidine involves its interaction with specific molecular targets. The pyrrolidine ring’s stereochemistry and the spatial orientation of substituents play a crucial role in determining its biological activity . The compound can bind to enantioselective proteins, leading to different biological profiles depending on the binding mode .
Vergleich Mit ähnlichen Verbindungen
1-Boc-3-(3-chloro-2-fluorophenyl)pyrrolidine can be compared with other pyrrolidine derivatives, such as:
Pyrrolizines: These compounds have a similar pyrrolidine ring structure but differ in their substituents and biological activity.
Pyrrolidine-2-one: This derivative features a carbonyl group at the 2-position, which affects its reactivity and biological properties.
Pyrrolidine-2,5-diones: These compounds have two carbonyl groups, leading to different chemical and biological behavior.
The uniqueness of this compound lies in its specific substituents and the presence of the Boc protecting group, which provides stability and facilitates its use in various synthetic applications .
Eigenschaften
Molekularformel |
C15H19ClFNO2 |
|---|---|
Molekulargewicht |
299.77 g/mol |
IUPAC-Name |
tert-butyl 3-(3-chloro-2-fluorophenyl)pyrrolidine-1-carboxylate |
InChI |
InChI=1S/C15H19ClFNO2/c1-15(2,3)20-14(19)18-8-7-10(9-18)11-5-4-6-12(16)13(11)17/h4-6,10H,7-9H2,1-3H3 |
InChI-Schlüssel |
AEMDWEGGMRFMFD-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)OC(=O)N1CCC(C1)C2=C(C(=CC=C2)Cl)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















